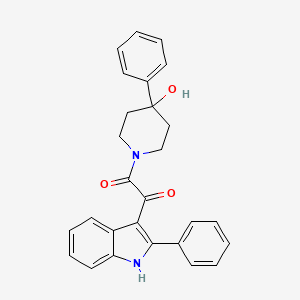
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol is a complex organic compound that features an indole core, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol typically involves multi-step organic reactions One common approach is to start with the indole core, which can be synthesized via Fischer indole synthesis The piperidine ring can be introduced through a Mannich reaction, followed by acylation to attach the acetyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)benzohydrazide: Shares the indole core but differs in the attached functional groups.
2-phenyl-1H-indole-3-carboxylic acid: Another indole derivative with different substituents.
4-phenylpiperidine: Contains the piperidine ring but lacks the indole core.
Uniqueness
1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol is unique due to its combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
71765-54-3 |
|---|---|
Molecular Formula |
C27H24N2O3 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(4-hydroxy-4-phenylpiperidin-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C27H24N2O3/c30-25(26(31)29-17-15-27(32,16-18-29)20-11-5-2-6-12-20)23-21-13-7-8-14-22(21)28-24(23)19-9-3-1-4-10-19/h1-14,28,32H,15-18H2 |
InChI Key |
ZGTNEGBUHHFDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


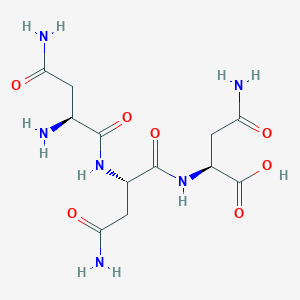
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
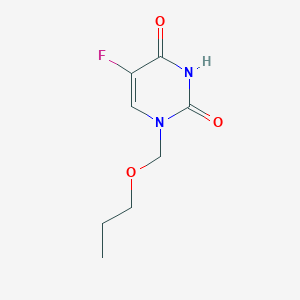
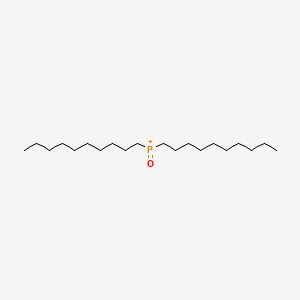
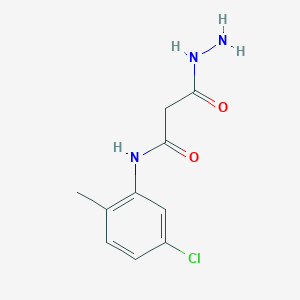
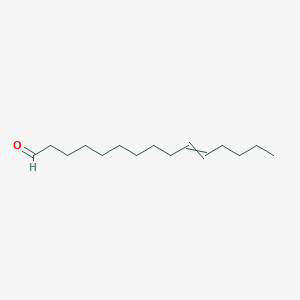
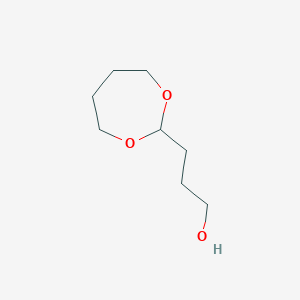
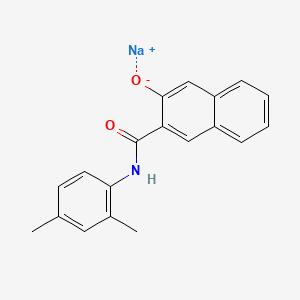
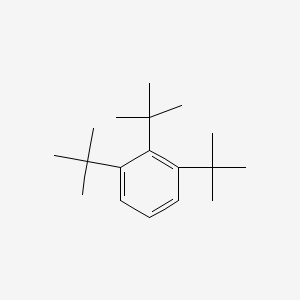
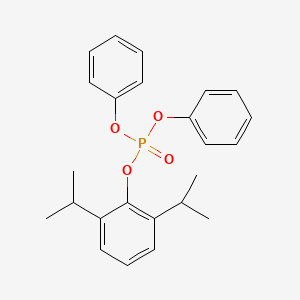

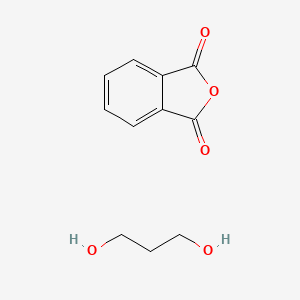
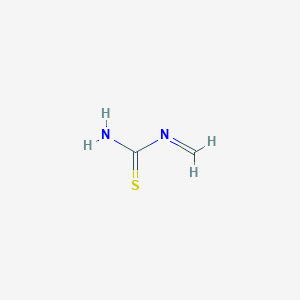
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
